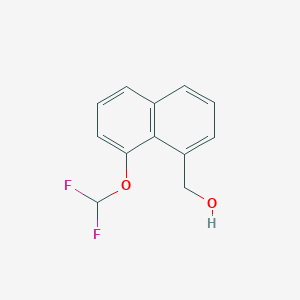
1-(Difluoromethoxy)naphthalene-8-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-8-methanol is a chemical compound with the molecular formula C12H10F2O2 and a molecular weight of 224.2 g/mol This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a methanol group at the 8th position
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)naphthalene-8-methanol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether as the reagent.
Methanol Substitution: The final step involves the substitution of a methanol group at the 8th position of the naphthalene ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(Difluoromethoxy)naphthalene-8-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-8-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(Difluoromethoxy)naphthalene-8-methanol can be compared with other similar compounds, such as:
1-(Methoxy)naphthalene-8-methanol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(Trifluoromethoxy)naphthalene-8-methanol: Contains an additional fluorine atom, which can further enhance its lipophilicity and reactivity.
1-(Difluoromethoxy)benzene: A simpler structure with only one aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10F2O2 |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
[8-(difluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)16-10-6-2-4-8-3-1-5-9(7-15)11(8)10/h1-6,12,15H,7H2 |
Clave InChI |
UCGNDBHWSXPNJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylbenzo[f]quinazoline-1,3-diamine](/img/structure/B11885972.png)




![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11886013.png)







